molecular formula C14H11N3O B13884763 6-phenyl-1H-indazole-4-carboxamide

6-phenyl-1H-indazole-4-carboxamide

Cat. No.: B13884763
M. Wt: 237.26 g/mol
InChI Key: LCSSFHODRVTTRT-UHFFFAOYSA-N
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Description

6-Phenyl-1H-indazole-4-carboxamide is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The structure of this compound consists of an indazole core with a phenyl group at the 6-position and a carboxamide group at the 4-position. This compound has gained attention due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-1H-indazole-4-carboxamide can be achieved through several methods. Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-1H-indazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the indazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of functionalized indazole derivatives.

Scientific Research Applications

6-Phenyl-1H-indazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-phenyl-1H-indazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase δ, which plays a role in cell signaling pathways involved in cancer and inflammatory diseases . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

6-Phenyl-1H-indazole-4-carboxamide can be compared with other similar compounds, such as:

    1H-Indazole-4-carboxamide: Lacks the phenyl group at the 6-position, which may affect its biological activity.

    6-Phenyl-1H-indazole: Lacks the carboxamide group at the 4-position, which can influence its chemical reactivity and biological properties.

    6-Phenyl-2H-indazole-4-carboxamide: Contains a different tautomeric form of the indazole ring, which can impact its stability and activity.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other indazole derivatives.

Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

6-phenyl-1H-indazole-4-carboxamide

InChI

InChI=1S/C14H11N3O/c15-14(18)11-6-10(9-4-2-1-3-5-9)7-13-12(11)8-16-17-13/h1-8H,(H2,15,18)(H,16,17)

InChI Key

LCSSFHODRVTTRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C3C=NNC3=C2)C(=O)N

Origin of Product

United States

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